molecular formula C7H6Cl3N3O2 B8353705 2,2,2-Trichloroethyl pyridazin-3-ylcarbamate

2,2,2-Trichloroethyl pyridazin-3-ylcarbamate

Cat. No.: B8353705
M. Wt: 270.5 g/mol
InChI Key: FGBMESCJCAQIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trichloroethyl pyridazin-3-ylcarbamate is a useful research compound. Its molecular formula is C7H6Cl3N3O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6Cl3N3O2

Molecular Weight

270.5 g/mol

IUPAC Name

2,2,2-trichloroethyl N-pyridazin-3-ylcarbamate

InChI

InChI=1S/C7H6Cl3N3O2/c8-7(9,10)4-15-6(14)12-5-2-1-3-11-13-5/h1-3H,4H2,(H,12,13,14)

InChI Key

FGBMESCJCAQIDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)NC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of pyridazine-3-amine (2.00 g, 21.0 mmol) and pyridine (5.10 ml, 63.1 mmol) in tetrahydrofuran (100 ml) was added 2,2,2-trichloroethyl chloroformate (4.34 ml, 31.5 mmol) with ice-cooling, the mixture was stirred for 50 minutes with ice-cooling, the reaction mixture was poured into ice-water and the mixture was extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate) to obtain the desired product (530 mg, 9.3%) as a solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
4.34 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
9.3%

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